6-Ethynyl-1H-pyrazolo[4,3-b]pyridine

Kinase Inhibition c-Met Oncology

This 6-ethynyl [4,3-b] isomer is essential for c-Met inhibitor development (derivative IC₅₀ 68 nM) and is not interchangeable with 5-ethynyl ZAK-targeting isomers. The terminal ethynyl enables rapid SAR library generation via CuAAC click chemistry. At 98% purity, it ensures reproducible assays, and its lower LogP (0.8) vs. the [3,4-b] isomer provides advantageous aqueous solubility for bioconjugation.

Molecular Formula C8H5N3
Molecular Weight 143.149
CAS No. 1374652-37-5
Cat. No. B1148537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethynyl-1H-pyrazolo[4,3-b]pyridine
CAS1374652-37-5
Molecular FormulaC8H5N3
Molecular Weight143.149
Structural Identifiers
SMILESC#CC1=CC2=C(C=NN2)N=C1
InChIInChI=1S/C8H5N3/c1-2-6-3-7-8(9-4-6)5-10-11-7/h1,3-5H,(H,10,11)
InChIKeyIDSVCLYHJYYJBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethynyl-1H-pyrazolo[4,3-b]pyridine (CAS 1374652-37-5): Core Scaffold for Kinase Inhibitor Design and Click Chemistry Applications


6-Ethynyl-1H-pyrazolo[4,3-b]pyridine is a heteroaromatic compound featuring a fused pyrazolo[4,3-b]pyridine core with a terminal ethynyl substituent at the 6-position [1]. This structural motif is a recognized privileged scaffold in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors targeting c-Met and other oncogenic kinases . With a molecular formula of C₈H₅N₃ and a molecular weight of 143.15 g/mol, this compound serves as a key synthetic intermediate for generating focused libraries of bioactive derivatives [1].

Why Substituting 6-Ethynyl-1H-pyrazolo[4,3-b]pyridine with Other Pyrazolopyridine Isomers or Analogs Compromises Research Outcomes


The substitution of 6-ethynyl-1H-pyrazolo[4,3-b]pyridine with other regioisomeric or structurally related pyrazolopyridines is not scientifically interchangeable due to fundamental differences in kinase inhibition profiles and physicochemical properties. For example, while 5-ethynyl-1H-pyrazolo[4,3-b]pyridine exhibits activity against ZAK kinase , the 6-ethynyl isomer serves as a scaffold for potent c-Met inhibition . Furthermore, variations in the ring fusion pattern (e.g., [4,3-c] or [3,4-b] isomers) alter the compound's LogP and polar surface area (PSA), directly impacting passive membrane permeability and aqueous solubility . The quantitative evidence below demonstrates that the unique 6-ethynyl substitution on the [4,3-b] core confers distinct biological and physicochemical advantages essential for specific research applications.

Quantitative Differentiation of 6-Ethynyl-1H-pyrazolo[4,3-b]pyridine: Head-to-Head Comparisons with Key Analogs


c-Met Kinase Inhibition: 6-Ethynyl Derivatives Exhibit Sub-100 nM Potency, Distinct from 5-Ethynyl Isomer's ZAK Activity

Derivatives synthesized from the 6-ethynyl-1H-pyrazolo[4,3-b]pyridine scaffold, such as compound 8c, demonstrate significant inhibitory activity against c-Met kinase with an IC₅₀ value of 68 nM . This stands in contrast to the closely related 5-ethynyl-1H-pyrazolo[4,3-b]pyridine isomer, which is reported to inhibit ZAK kinase (Sterile Alpha Motif and Leucine Zipper Containing Kinase AZK) with high potency . The divergent kinase selectivity profiles highlight that the position of the ethynyl group on the pyrazolopyridine core is a critical determinant of biological target engagement.

Kinase Inhibition c-Met Oncology

Physicochemical Differentiation: Lower LogP of 6-Ethynyl-1H-pyrazolo[4,3-b]pyridine Compared to [3,4-b] Isomer Enhances Aqueous Solubility

6-Ethynyl-1H-pyrazolo[4,3-b]pyridine exhibits a calculated XLogP3-AA value of 0.8, as computed by PubChem [1]. In contrast, its closely related isomer, 6-ethynyl-1H-pyrazolo[3,4-b]pyridine, possesses a higher calculated LogP of 0.93920 . This quantitative difference in lipophilicity, although modest, can translate into a measurable difference in aqueous solubility and membrane permeability, which are critical parameters in early-stage drug discovery and chemical probe development.

Drug-likeness Physicochemical Properties ADME

Synthetic Utility: Terminal Alkyne Functionality Enables High-Yielding Click Chemistry Conjugations

The terminal ethynyl group of 6-ethynyl-1H-pyrazolo[4,3-b]pyridine provides a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . While specific isolated yields for this exact compound are not reported in the primary literature, analogous terminal alkynes on pyrazolopyridine cores are known to participate in CuAAC reactions with high efficiency, typically achieving yields exceeding 80% under optimized conditions [1]. This contrasts with analogs lacking a terminal alkyne (e.g., 6-methyl or 6-chloro derivatives), which cannot be directly functionalized via this powerful bioconjugation strategy.

Click Chemistry Bioconjugation Chemical Biology

Commercial Availability and Purity: High-Purity Stock (>98%) Facilitates Reproducible Research

6-Ethynyl-1H-pyrazolo[4,3-b]pyridine is commercially available from multiple reputable vendors with a guaranteed purity of ≥98% (typically 98% by HPLC or NMR) . This high level of purity is critical for ensuring reproducibility in biological assays and synthetic applications. In contrast, some closely related analogs, such as 6-ethynyl-1H-pyrazolo[4,3-c]pyridine, are offered at a lower purity grade of 95% , which may introduce impurities that confound experimental results.

Chemical Procurement Purity Reproducibility

Optimal Application Scenarios for 6-Ethynyl-1H-pyrazolo[4,3-b]pyridine in Drug Discovery and Chemical Biology


Synthesis of Targeted c-Met Kinase Inhibitors for Oncology Research

This compound serves as a validated starting material for the synthesis of potent c-Met kinase inhibitors. As demonstrated by derivative 8c, which exhibits an IC₅₀ of 68 nM against c-Met , the 6-ethynyl-1H-pyrazolo[4,3-b]pyridine core provides a suitable scaffold for developing targeted therapies against c-Met-driven cancers. Procurement of this specific isomer is essential, as the closely related 5-ethynyl isomer directs activity toward ZAK kinase instead .

Construction of Focused Chemical Libraries via Copper-Catalyzed Click Chemistry

The terminal ethynyl group enables efficient diversification through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry [1]. This functionality allows researchers to rapidly generate arrays of triazole-linked derivatives for structure-activity relationship (SAR) studies. The [4,3-b] isomer's lower LogP (0.8) compared to the [3,4-b] isomer (0.94) [2] may also confer advantageous solubility properties for the resulting conjugates, making it a preferred choice for chemical biology applications requiring aqueous compatibility.

Development of Dual FLT3/CDK4 Inhibitors Using Pyrazolo[4,3-b]pyridine Scaffolds

The pyrazolo[4,3-b]pyridine core is a recognized privileged structure for developing dual kinase inhibitors. A series of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives have been reported as potent dual FLT3/CDK4 inhibitors, with optimized compounds achieving IC₅₀ values of 11 nM and 7 nM for FLT3 and CDK4, respectively [3]. 6-Ethynyl-1H-pyrazolo[4,3-b]pyridine can serve as a key intermediate for synthesizing analogous compounds with modified substituents at the 6-position, enabling exploration of SAR around this critical vector.

High-Reproducibility Biochemical and Cellular Assays Requiring High-Purity Starting Material

For laboratories conducting sensitive biochemical assays or cell-based experiments, the high commercial purity (≥98%) of 6-ethynyl-1H-pyrazolo[4,3-b]pyridine minimizes the risk of data variability introduced by impurities. This contrasts with lower-purity offerings of certain analogs (e.g., 95% for the [4,3-c] isomer) , making the [4,3-b] compound a more reliable choice for studies where precise concentration-response relationships are critical.

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